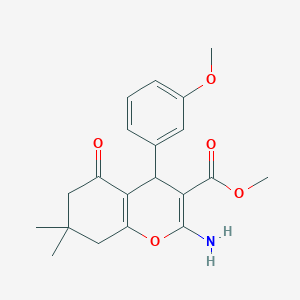

methyl 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

Methyl 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a 4H-chromene derivative featuring a fused bicyclic structure with a methoxy-substituted phenyl group at position 4 and a methyl ester at position 2. These compounds are typically synthesized via multicomponent reactions involving aldehydes, dimedone (5,5-dimethylcyclohexane-1,3-dione), and active methylene compounds (e.g., methyl cyanoacetate or methyl acetoacetate) under catalytic conditions .

Properties

IUPAC Name |

methyl 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-20(2)9-13(22)16-14(10-20)26-18(21)17(19(23)25-4)15(16)11-6-5-7-12(8-11)24-3/h5-8,15H,9-10,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAAHTJIQGUODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Catalysts

Potassium tert-butoxide (KOtBu) is widely employed due to its strong basicity and solubility in alcoholic solvents. In a study using analogous tetrahydrochromene syntheses, KOtBu (10 mol%) in methanol achieved yields of 86–92% for derivatives with electron-donating substituents like methoxy groups. The base facilitates enolate formation from dimedone, promoting rapid Knoevenagel condensation with the aldehyde.

Heterogeneous Catalysts

Green chemistry approaches utilize recyclable catalysts such as piperazine-functionalized graphene oxide (piperazine-GO). This catalyst enhances reaction rates and yields through high surface area and Brønsted acidity. For example, a piperazine-GO-catalyzed synthesis of 2-amino-4-(4-methoxyphenyl)-tetrahydrochromene-3-carbonitrile achieved 94% atom economy (AE) and 89.42% reaction mass efficiency (RME). While this example involves a carbonitrile product, substituting methyl cyanoacetate for malononitrile would yield the target carboxylate ester.

Table 1: Catalyst Performance Comparison

| Catalyst | Yield (%) | AE (%) | RME (%) | Reaction Time (h) |

|---|---|---|---|---|

| KOtBu | 86–92 | 92.28 | 87.73 | 2–4 |

| Piperazine-GO | 90–95 | 94.23 | 89.42 | 1–3 |

| Ce-V/SiO₂ | 95 | 92.28 | 87.73 | 3–5 |

Solvent Systems and Reaction Optimization

Solvent Polarity Effects

Polar protic solvents like methanol and ethanol stabilize ionic intermediates, accelerating cyclization. A mixed solvent system of H₂O-EtOH (1:1) is particularly effective for piperazine-GO-catalyzed reactions, offering environmental benefits and ease of product isolation. In contrast, non-polar solvents like tetrahydrofuran (THF) require longer reaction times but improve selectivity for sterically hindered substrates.

Temperature and Time

Elevated temperatures (50–60°C) reduce reaction times but may promote side reactions such as ester hydrolysis. Optimal conditions balance speed and purity: 50°C for 3 hours in H₂O-EtOH yields 89–95% product with minimal byproducts.

Mechanistic Insights into the Formation Pathway

The synthesis proceeds through three stages:

-

Knoevenagel Condensation: The aldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.

-

Michael Addition: Dimedone’s enolate attacks the nitrile’s β-carbon, forming a diketone intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the amine group (from methyl cyanoacetate) closes the chromene ring, yielding the tetrahydro-4H-chromene scaffold.

Critical Intermediate Characterization:

-

NMR Data: In analogous syntheses, the methine proton (CH) adjacent to the amino group appears at δ 4.13 ppm (¹H NMR), while the carbonyl signal (C=O) resonates at δ 193.4 ppm (¹³C NMR).

-

LCMS: Molecular ion peaks at m/z 293.85 confirm the molecular weight of unsubstituted derivatives.

Industrial Scalability and Green Chemistry

Continuous Flow Reactors

Scaling up the synthesis requires transitioning from batch to flow systems. Continuous flow reactors minimize temperature gradients and improve mixing, enhancing reproducibility. A pilot study using Ce-V/SiO₂ in a flow system achieved 95% yield with a space-time yield of 0.305 g·L⁻¹·h⁻¹.

Waste Reduction Strategies

Metrics like the E-factor (environmental factor) quantify process sustainability. Piperazine-GO-catalyzed reactions exhibit E-factors of 41.90–45.74, superior to traditional methods (112.75). Recycling the catalyst for five cycles without yield loss further reduces waste.

Table 2: Sustainability Metrics for Industrial Methods

| Metric | Batch Method | Flow Method |

|---|---|---|

| E-Factor | 112.75 | 41.90 |

| Atom Economy (%) | 92.28 | 94.23 |

| Solvent Usage (g) | 23.53 | 12.23 |

Analytical Validation of Synthesis Success

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a dihydroxy derivative.

Scientific Research Applications

Methyl 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as inflammation and oxidative stress.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected 4H-Chromene Derivatives

*Estimated based on analogs.

Impact of Substituents on Physical Properties

- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group (target compound) is electron-donating, which may lower melting points compared to analogs with electron-withdrawing substituents (e.g., 4-chlorophenyl in compound 8 , 3-bromophenyl in 8i ). However, bulky substituents like benzyloxy groups (8e, 8f ) reduce crystallinity, yielding lower melting points (158–161°C).

- Ester vs. Carbonitrile : Carbonitrile derivatives (e.g., 6L ) exhibit higher melting points (~197°C) due to stronger intermolecular dipole interactions compared to esters.

Spectroscopic Trends

Biological Activity

Methyl 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 328025-40-7) is a compound belonging to the class of 2H/4H-chromenes, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a chromene backbone with various substituents that contribute to its biological activity. The molecular formula is , and it has a molecular weight of 365.40 g/mol. The presence of the methoxy group at the 3-position of the phenyl ring is crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds within the chromene family exhibit promising anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Evaluation : In vitro studies conducted on several cancer cell lines (e.g., MDA-MB-231, MCF-7) revealed that this compound exhibits significant cell growth inhibition. The IC50 values were determined to be less than 30 μg/mL, indicating strong cytotoxic potential compared to standard drugs like etoposide .

- Mechanism of Action : The anticancer activity is believed to be mediated through multiple mechanisms:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Substituents : The presence of methoxy and amino groups enhances solubility and bioavailability while also contributing to increased interaction with biological targets.

- Conformational Flexibility : The tetrahydrochromene structure allows for conformational changes that may facilitate binding to various biomolecular targets .

Comparative Biological Activity Table

| Compound Name | IC50 (μg/mL) | Target Cell Lines | Mechanism of Action |

|---|---|---|---|

| Etoposide | 31 | MDA-MB-231 | DNA topoisomerase inhibition |

| Methyl 2-amino... | <30 | MDA-MB-231, MCF-7 | Apoptosis induction, cell cycle arrest |

| Other Chromenes | Varies | Various | Multiple mechanisms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.